Welcome to the BenchChem Online Store!
molecular formula C12H11NO2 B1668338 Carbaryl CAS No. 63-25-2

Carbaryl

Cat. No. B1668338
M. Wt: 201.22 g/mol
InChI Key: CVXBEEMKQHEXEN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04272441

Procedure details

A stirred solution of 1-naphthol (86.5 g, 0.6 mole) in 500 g of toluene was heated under nitrogen to 98° C. Phosgene (79.9 g, 0.8 mole) and methylamine (22.0 g, 0.7 mole) were then metered into this solution concurrently and gradually over a period of approximately 6.5 hours. The reaction mixture was filtered hot. The filtrate was then allowed to cool to room temperature, and the crystallized carbaryl was recovered by filtration. The yield of 1-naphthyl methylcarbamate was 78%.
Quantity
86.5 g
Type
reactant
Reaction Step One
Quantity
500 g
Type
solvent
Reaction Step One
Quantity
79.9 g
Type
reactant
Reaction Step Two
Quantity
22 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]1([OH:11])[C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[CH:4]=[CH:3][CH:2]=1.[C:12](Cl)(Cl)=[O:13].[CH3:16][NH2:17]>C1(C)C=CC=CC=1>[CH3:16][NH:17][C:12]([O:11][C:1]1[CH:2]=[CH:3][CH:4]=[C:5]2[CH:6]=[CH:7][CH:8]=[CH:9][C:10]=12)=[O:13]

Inputs

Step One
Name
Quantity
86.5 g
Type
reactant
Smiles
C1(=CC=CC2=CC=CC=C12)O
Name
Quantity
500 g
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
79.9 g
Type
reactant
Smiles
C(=O)(Cl)Cl
Step Three
Name
Quantity
22 g
Type
reactant
Smiles
CN

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtered hot
FILTRATION
Type
FILTRATION
Details
the crystallized carbaryl was recovered by filtration

Outcomes

Product
Details
Reaction Time
6.5 h
Name
Type
Smiles
CNC(=O)OC=1C=CC=C2C1C=CC=C2

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.